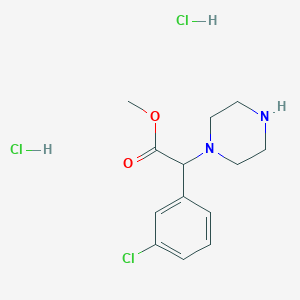

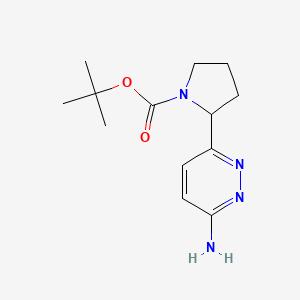

![molecular formula C13H11N3O2 B6600430 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909320-15-5](/img/structure/B6600430.png)

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It is an important class of compounds for drug development and has attracted much attention .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be determined using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis

Pyrazoles react with various reagents to form a wide range of compounds. For example, they react with potassium borohydride to form a class of ligands known as scorpionates .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be determined using various techniques. For example, their melting point, relative density, and solubility in water and organic solvents can be measured .作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

For instance, they can bind to the active site of an enzyme, inhibiting its function . In some cases, they may also interact with receptors, altering their signaling pathways .

Biochemical Pathways

For instance, some imidazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the associated biochemical pathways .

Pharmacokinetics

For instance, the lipophilicity of a compound can affect its absorption and distribution .

Result of Action

For instance, some imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

将来の方向性

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals and have received attention for the development of new pesticides in recent years . They have also been used in the development of new drugs . Future research could focus on developing new pyrazole compounds with improved properties and exploring their potential applications in various fields.

生化学分析

Biochemical Properties

2-[(1-Methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes suggests that this compound may act as an inhibitor or modulator of these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate .

Additionally, this compound has been shown to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in biological systems. The binding interactions with albumin and other proteins can modulate the compound’s pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules within this pathway, this compound can alter gene expression patterns and cellular responses to external stimuli .

Furthermore, this compound has been observed to affect cellular metabolism by influencing the activity of enzymes involved in glycolysis and oxidative phosphorylation. These effects on metabolic pathways can lead to changes in cellular energy production and overall metabolic flux, impacting cell growth, proliferation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active sites of certain enzymes, acting as a competitive inhibitor and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent alterations in metabolic pathways .

Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, leading to altered protein synthesis and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods .

Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been administered to evaluate its efficacy and toxicity. At lower doses, this compound has shown beneficial effects, such as anti-inflammatory and anti-tumor activities .

At higher doses, the compound has been associated with adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further conjugated and excreted .

The interaction with cytochrome P450 enzymes also suggests that this compound may influence the metabolism of other co-administered drugs, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells .

Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which can influence its intracellular distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes .

Additionally, this compound has been observed to accumulate in the mitochondria, suggesting a potential role in modulating mitochondrial function and energy production . The targeting of specific subcellular compartments may be facilitated by post-translational modifications or the presence of targeting signals within the compound’s structure.

特性

IUPAC Name |

2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZEEWNTUFEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)

![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)